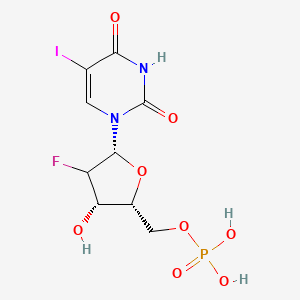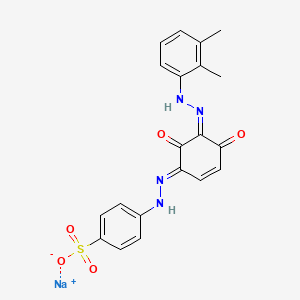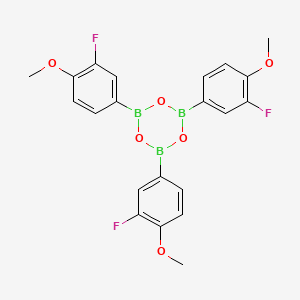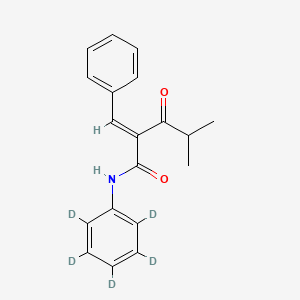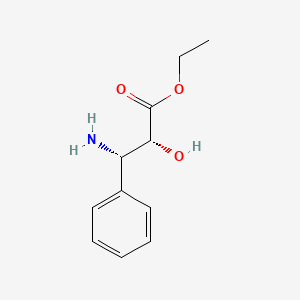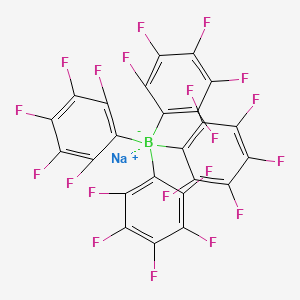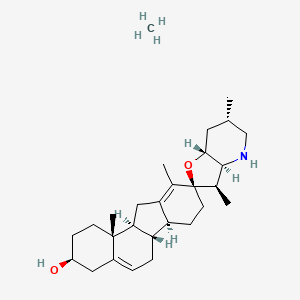
Cyclopamine Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of Cyclopamine Tartrate involves complex organic synthesis techniques to achieve its unique steroidal structure. A notable method for the asymmetric synthesis of cyclopamine includes a two-stage relay strategy, starting with the total synthesis of veratramine followed by chemo-selective redox manipulations to convert veratramine to cyclopamine (Shao et al., 2023). This process showcases the challenges in synthesizing complex natural products and highlights the advancements in organic synthesis methodologies.
Molecular Structure Analysis The molecular structure of this compound is characterized by its steroidal alkaloid framework, which includes a fused ring system typical of steroids and specific functional groups responsible for its biological activity. The interaction of this compound with the Smoothened (Smo) receptor, a critical component of the Hh signaling pathway, is facilitated by its molecular structure, enabling it to effectively inhibit the pathway (Chen et al., 2002).
Scientific Research Applications
Cancer Treatment : CycT has shown effectiveness in inhibiting the Hedgehog (Hh) signaling pathway, which is closely linked to various human cancers. It has been found to have higher inhibitory activity and is more effective in tumor shrinkage compared to cyclopamine, particularly in basal cell carcinomas (Fan et al., 2011).
Lung Cancer Treatment : CycT exhibits strong suppression of the growth of non-small cell lung cancer (NSCLC) xenografts. It has been found to reduce heme synthesis and degradation in NSCLC cells and suppress oxygen consumption in mitochondria. This indicates its potential in targeting heme metabolism and oxidative phosphorylation (OXPHOS) in lung cancer treatment (Kalainayakan et al., 2019).
Psoriasis Treatment : CycT has shown promise in the treatment of psoriasis. Topical application of CycT on psoriatic skin lesions led to rapid regression of the lesions, demonstrating its potential as a treatment for skin conditions (Taş & Avcı, 2004).
Teratogenic Effects : Historically, cyclopamine, the parent compound of CycT, was identified as a teratogen responsible for cyclops lambs. This discovery led to the understanding of its role in inhibiting the hedgehog signaling pathway and its potential in cancer therapy (Keeler, 1970).
Stem Cell Research : CycT has been used to study the effects of inhibiting the Hedgehog signaling pathways in the chondrogenic differentiation of mesenchymal stem cells, providing insights into cellular development and potential therapeutic applications (Wu et al., 2013).
Mechanism of Action
Target of Action
Cyclopamine Tartrate primarily targets the Hedgehog (Hh) signaling pathway . This pathway is associated with the development of many cancers, including prostate cancer, gastrointestinal cancer, lung cancer, pancreatic cancer, ovarian cancer, and basal cell carcinoma . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting the Hh signaling pathway . It disrupts mitochondrial function and aerobic respiration . It acts via multiple modes to suppress oxidative phosphorylation (OXPHOS). One mode is to directly inhibit mitochondrial respiration/OXPHOS. Another mode is to inhibit heme synthesis and degradation . Both modes appear to be independent of hedgehog signaling .
Biochemical Pathways
This compound affects the biochemical pathways related to mitochondrial function and aerobic respiration . It reduces heme synthesis and degradation in non-small-cell lung cancer (NSCLC) cells and suppresses oxygen consumption in purified mitochondria . It also decreases the levels of proteins and enzymes crucial for heme synthesis, uptake, and oxidative phosphorylation (OXPHOS) .
Pharmacokinetics
It’s known that this compound strongly suppresses the growth of subcutaneously implanted nsclc xenografts and nearly eradicated orthotopically implanted nsclc xenografts , indicating its bioavailability and efficacy in a tumor environment.
Result of Action
This compound, like glutamine depletion, causes a substantial decrease in oxygen consumption in a number of NSCLC cell lines, suppresses NSCLC cell proliferation, and induces apoptosis . It increases reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYVRWWSSRIFU-HBYCUIHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


